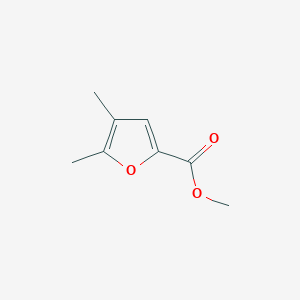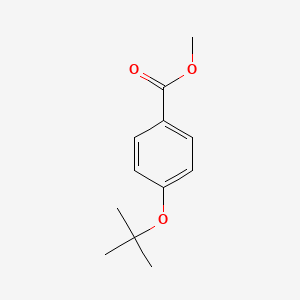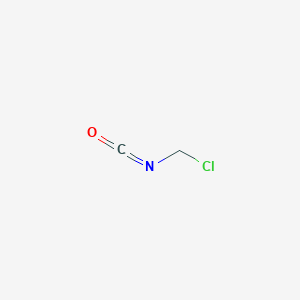
Chloromethylisocyanate
説明
Chloromethylisocyanate (CMIC) is a highly reactive chemical compound that is used in a variety of scientific research applications. It is a colorless, flammable liquid with a pungent odor and is a derivative of isocyanic acid. CMIC is used in organic synthesis and as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has been used in a number of biochemical and physiological studies due to its reactivity and ability to form covalent bonds with various molecules.
科学的研究の応用
Spectroscopic Analysis
- 2-Chloroethylisocyanate Studies : Martínez Córdoba et al. (2011) conducted a comprehensive study on 2-Chloroethylisocyanate, a compound related to Chloromethylisocyanate. They used various spectroscopic techniques like NMR, Raman, and FTIR to analyze its properties. The study revealed the existence of different conformers and explored the thermal decomposition of the compound. This research demonstrates the application of this compound-related compounds in detailed molecular spectroscopy and physical chemistry studies (Martínez Córdoba et al., 2011).
Photosynthesis Research
- Chlorophyll Fluorescence in Plant Physiology : Maxwell & Johnson (2000) and Murchie & Lawson (2013) highlighted the use of chlorophyll fluorescence as a tool in plant physiology and ecophysiology. This technique, which may involve compounds like this compound in sample preparation or analysis, is pivotal for studying photosynthesis and plant responses to environmental changes (Maxwell & Johnson, 2000); (Murchie & Lawson, 2013).
Chemical Synthesis
- Synthesis of Organic Compounds : Silvernail et al. (2001) utilized chlorosulfonylisocyanate, a compound similar to this compound, for synthesizing organic compounds like β-cyano-α,γ-diketones. This research shows the role of this compound-related chemicals in organic synthesis, particularly in producing complex organic structures (Silvernail et al., 2001).
Proteomics
- Chloroplast Proteome Analysis : Studies by Zybailov et al. (2008) and Kleffmann et al. (2004) on the chloroplast proteome underscore the application of this compound in proteomics, particularly in understanding the protein composition of chloroplasts and their functions in plant cells. These studies may involve the use of this compound derivatives in sample preparation or analysis (Zybailov et al., 2008); (Kleffmann et al., 2004).
Environmental Toxicology
- Trihalomethanes Research : Pereira et al. (1982) conducted research on chloroform, a trihalomethane related to this compound, examining its role as a carcinogen. This research reflects the broader context of this compound and related compounds in environmental toxicology and public health (Pereira et al., 1982).
特性
IUPAC Name |
chloro(isocyanato)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClNO/c3-1-4-2-5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQTZYDZYSXGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503647 | |
| Record name | Chloro(isocyanato)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7093-91-6 | |
| Record name | Methane, chloroisocyanato- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7093-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(isocyanato)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


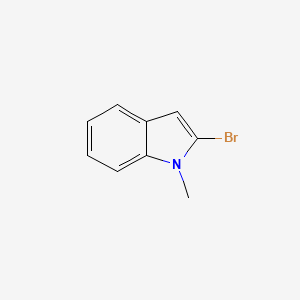

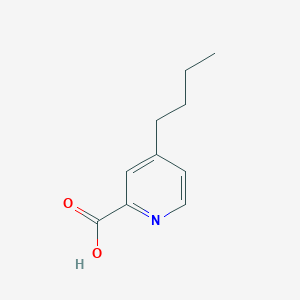

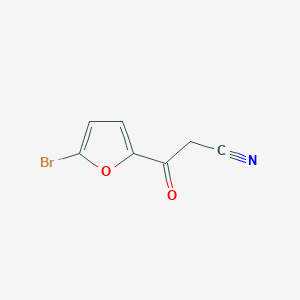
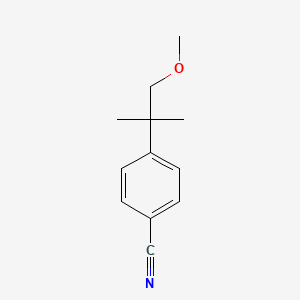
![3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione](/img/structure/B1625847.png)
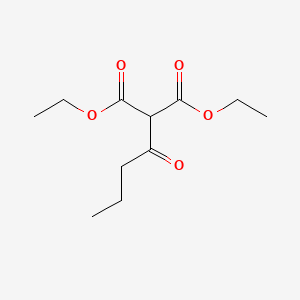
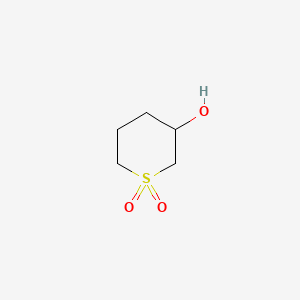
![(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1625854.png)
